Calpinactam

Descripción

Historical Context of Discovery and Isolation

The emergence of Calpinactam from a common fungus highlights the vast and often untapped reservoir of novel chemical entities within the microbial world. Its discovery was the result of a targeted screening program for new anti-infective agents. jst.go.jp

This compound was first isolated from the culture broth of the fungal strain Mortierella alpina FKI-4905. core.ac.uknih.gov This fungus, belonging to the order Mortierellales, is a known producer of various secondary metabolites. nih.govmdpi.comasm.org The isolation process involved a systematic approach beginning with the screening of over 30,000 microbial culture broths for selective activity against Mycobacterium smegmatis. jst.go.jp The culture broth of M. alpina FKI-4905 was selected for further investigation due to its promising and selective inhibitory action. jst.go.jpnih.gov

The extraction and purification of this compound from the culture broth was achieved through a multi-step process. This typically involved solvent extraction, followed by chromatographic techniques such as octadecyl silane (B1218182) (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound. core.ac.ukhodoodo.comresearchgate.net

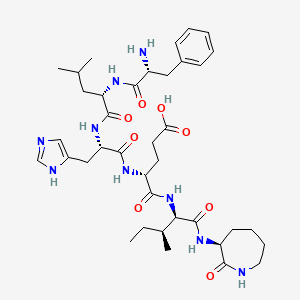

Initial characterization of the isolated compound, designated FKI-4905, revealed it to be a novel hexapeptide. nih.govwikipedia.org Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) experiments, were instrumental in elucidating its planar structure. nih.govwikipedia.org A distinctive feature of this compound's structure is the presence of a caprolactam ring at its C-terminus, which is derived from lysine (B10760008). nih.govwikipedia.org

The complete chemical structure, including its absolute stereochemistry, was determined through a combination of amino acid analysis and total synthesis. researchgate.netnih.govwikipedia.org The amino acid sequence was established as D-phenylalanyl-L-leucyl-L-histidyl-D-glutaminyl-D-allo-isoleucyl-L-caprolactam. nih.gov The determination of the absolute configuration of the amino acid residues was a critical step, often involving advanced methods to differentiate between stereoisomers like D-Isoleucine and D-allo-Isoleucine. nih.gov

The significance of this compound in natural product chemistry lies in its unique structure and its selective biological activity. It demonstrated inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL, respectively. nih.govwikipedia.orglabmix24.com This selective action against mycobacteria, with no significant activity against other tested bacteria, fungi, and yeasts, marked it as a promising candidate for further investigation as an anti-mycobacterial agent. core.ac.ukhodoodo.comlabmix24.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₅₇N₉O₈ | google.com |

| Molar Mass | 767.93 g·mol⁻¹ | wikipedia.org |

| CAS Number | 1205538-83-5 | labmix24.comgoogle.com |

| Appearance | Solid | google.com |

| Synonyms | FKI-4905 | labmix24.comgoogle.com |

Isolation from Producing Organism: Mortierella alpina FKI-4905

Scope and Objectives of this compound Academic Research

Following its discovery and initial characterization, academic research on this compound has expanded to explore its full potential and understand its underlying chemical and biological principles.

A primary objective of ongoing research is to conduct fundamental chemical and biochemical investigations to understand the structure-activity relationships (SAR) of this compound. This involves the synthesis of various derivatives and analogues to identify the key structural motifs responsible for its anti-mycobacterial activity. nih.gov For instance, studies have described the solid-phase peptide synthesis of this compound and its derivatives, where different amino acids were substituted to probe their impact on biological function. nih.gov One such study found that replacing D-Glutamic acid with D-Alanine resulted in a peptide with moderate activity against Mycobacterium smegmatis. nih.gov

Biochemical investigations also aim to elucidate the mechanism of action of this compound. It has been suggested that its mode of action may involve the disruption of cell wall biosynthesis in mycobacteria, a hypothesis that is still under active investigation. core.ac.ukresearchgate.net Understanding how this compound interacts with its molecular target is a crucial step for any future development.

The unique structure of this compound, particularly its C-terminal caprolactam moiety, has presented challenges and opportunities for the advancement of synthetic methodologies. Academic research has focused on developing more efficient and versatile synthetic strategies for this compound and its derivatives.

A notable advancement is the development of a "solid/hydrophobic-tag relay synthesis (STRS)" strategy. nih.govresearchgate.net This method utilizes a novel hydrophobic-tag carbonate reagent that can be installed on the nitrogen atom of amino acids, facilitating a more robust preparation of peptide compounds. nih.govresearchgate.net This approach was successfully applied to the total synthesis of this compound, showcasing its potential for the C-terminal modification of peptides, a traditionally challenging aspect of peptide synthesis. nih.govresearchgate.netrsc.org Such methodological advancements are not only crucial for producing sufficient quantities of this compound for further study but also contribute valuable tools to the broader field of peptide chemistry. rsc.org

Propiedades

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of Calpinactam

Primary and Secondary Structural Determination Methodologies

The elucidation of Calpinactam's structure relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together allowed for the unambiguous assignment of its constituent amino acids and their sequence. acs.orgresearchgate.net

NMR spectroscopy was fundamental in piecing together the molecular puzzle of this compound. acs.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to map out the proton and carbon framework of the molecule. acs.orgresearchgate.netmdpi.com

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, revealed the presence of numerous protons, including six signals identified as NH protons (δ 7.79, 7.83, 7.92, 7.97, 8.42, and 8.57). acs.org Analysis in a CD3OD solvent further resolved two aromatic proton signals belonging to a heterocyclic ring. acs.org The ¹³C NMR spectrum complemented this by identifying all the unique carbon environments within the molecule. acs.orgrsc.org Together, these 1D spectra provided the initial inventory of atoms essential for the subsequent, more detailed 2D NMR analysis. acs.org

Table 1: ¹H and ¹³C NMR Data for this compound (Note: Data derived from studies on this compound and its synthetic analogues. Chemical shifts (δ) are reported in ppm.) acs.orgrsc.org

| Amino Acid Residue | Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| D-Phenylalanyl | Cα | 54.5 | 4.45 (m) |

| Cβ | 37.1 | 2.90 (dd), 3.05 (dd) | |

| Cγ (Ar) | 137.9 | - | |

| Cδ (Ar) | 129.2 | 7.23 (m) | |

| Cε (Ar) | 128.2 | 7.23 (m) | |

| Cζ (Ar) | 126.3 | 7.17 (m) | |

| L-Leucyl | Cα | 52.1 | 4.40 (m) |

| Cβ | 40.5 | 1.55 (m) | |

| Cγ | 24.5 | 1.65 (m) | |

| Cδ | 23.0, 21.5 | 0.85 (d), 0.90 (d) | |

| L-Histidyl | Cα | 53.0 | 4.65 (m) |

| Cβ | 28.5 | 3.10 (m) | |

| Cγ (Im) | 135.0 | - | |

| Cδ (Im) | 118.0 | 7.34 (s) | |

| Cε (Im) | 130.0 | 8.79 (s) | |

| D-Glutaminyl | Cα | 53.2 | 4.25 (m) |

| Cβ | 29.0 | 1.95 (m), 2.05 (m) | |

| Cγ | 31.5 | 2.20 (t) | |

| Cδ (Amide) | 174.5 | - | |

| D-allo-Isoleucyl | Cα | 59.0 | 4.10 (d) |

| Cβ | 36.5 | 1.85 (m) | |

| Cγ | 25.0 | 1.20 (m), 1.45 (m) | |

| Cγ-CH₃ | 15.5 | 0.85 (d) | |

| Cδ | 11.5 | 0.80 (t) | |

| L-Caprolactam | Cα | 55.0 | 4.20 (m) |

| Cβ | 30.0 | 1.80 (m) | |

| Cγ | 25.5 | 1.50 (m) | |

| Cδ | 29.5 | 1.40 (m) | |

| Cε | 36.0 | 3.15 (m) |

Two-dimensional NMR experiments were critical for assembling the partial structures of the individual amino acids into the final hexapeptide sequence. acs.orgmdpi.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY and TOCSY (Total Correlation Spectroscopy) experiments established proton-proton coupling networks, which allowed for the identification of seven distinct partial structures corresponding to the spin systems of the six amino acid residues and the caprolactam moiety. acs.org These correlations are vital for tracing the connectivity within each residue. creative-biostructure.comemerypharma.com

HMQC (Heteronuclear Single Quantum Coherence): The HMQC spectrum correlated each proton signal with its directly attached carbon atom. acs.org This unequivocally linked the proton and carbon frameworks identified in the 1D spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2- and 3-bond) couplings between protons and carbons were revealed by the HMBC spectrum. acs.org These correlations were instrumental in connecting the individual amino acid residues by showing linkages from the α-proton of one residue to the carbonyl carbon of the preceding residue, thereby establishing the peptide sequence. acs.orgcreative-biostructure.com Key HMBC correlations also connected the peptide chain to the C-terminal caprolactam ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): While not detailed in all primary reports, NOESY experiments, which detect through-space correlations between protons, are standard for confirming spatial proximities and providing insights into the three-dimensional conformation of peptides like this compound. mdpi.comcreative-biostructure.comdntb.gov.ua

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound, corroborating the structure derived from NMR data. acs.orgnih.gov

High-resolution mass spectrometry (HRMS) was used to determine the precise molecular weight and elemental composition of this compound. nih.govnih.gov The analysis yielded a molecular ion peak at an m/z (mass-to-charge ratio) of 768, which corresponds to the molecular formula C₃₇H₅₆N₈O₇. acs.org More precise measurements using HR-ESI-MS recorded the protonated molecule [M+H]⁺ at m/z 768.6844. researchgate.net Furthermore, tandem mass spectrometry (HR-MS/MS) experiments, which involve fragmenting the parent ion and analyzing the resulting daughter ions, confirmed the sequence of the amino acid residues within the peptide structure. nih.govresearchgate.net The observed fragmentation pattern was identical to that of a synthetically produced this compound standard, validating the elucidated structure. nih.gov

Electrospray Ionization (ESI) was the primary ionization method used to generate the gaseous ions of this compound for mass analysis. nih.govplos.org ESI is a soft ionization technique that is particularly well-suited for large, non-volatile, and thermally fragile molecules like peptides, allowing them to be ionized into the gas phase with minimal fragmentation. plos.org The detection of the [M+H]⁺ ion is characteristic of positive-ion mode ESI-MS. nih.govresearchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Observation | Finding | Reference(s) |

| HR-ESI-MS | Molecular ion peak [M+H]⁺ at m/z 768.6844 | Confirmed the elemental composition of C₃₇H₅₆N₈O₇. | acs.orgnih.govresearchgate.net |

| HR-MS/MS | Fragmentation pattern | Confirmed the amino acid sequence and structure by matching with a synthetic standard. | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS/MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis using Infrared (IR) and Ultraviolet-Visible (UV-Vis) light provides foundational information regarding the functional groups and electronic systems within a molecule. upi.edu For this compound, these techniques confirm key structural features, particularly the presence of peptide bonds, aromatic systems, and the caprolactam ring.

UV-Vis spectroscopy, which measures electronic transitions, is particularly sensitive to chromophores such as conjugated π-systems. libretexts.org this compound contains multiple chromophores: the peptide bonds, the phenyl group of the phenylalanine residue, and the amide group within the caprolactam ring. The peptide bond typically exhibits a strong absorption around 190 nm and a weaker one between 210-220 nm. nih.gov The caprolactam moiety is also expected to absorb in this region, with studies on ε-caprolactam showing a characteristic absorption maximum (λmax) around 215 nm. researchgate.net The phenylalanine residue, an aromatic amino acid, contributes a distinct absorption band around 257 nm. nih.gov The cumulative UV-Vis spectrum of this compound is a composite of these absorptions.

Infrared (IR) spectroscopy probes the vibrational frequencies of covalent bonds, offering a "fingerprint" of the functional groups present. lehigh.edu The IR spectrum of this compound is dominated by characteristic absorptions related to its peptide and lactam structures. Key vibrational bands confirm the presence of amide functionalities throughout the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance in this compound |

|---|---|---|---|

| Amide (Peptide Bonds & Caprolactam) | N-H Stretch | 3300–3500 | Confirms the presence of secondary amides. |

| C=O Stretch (Amide I) | 1630–1680 | Indicates the carbonyl groups of the peptide linkages and the seven-membered lactam ring. nist.gov | |

| Aromatic Ring | C=C Stretch | 1450–1600 | Corresponds to the phenylalanine residue. |

| Alkyl Groups | C-H Stretch | 2850–3000 | Represents the various aliphatic side chains of the amino acid residues. |

Determination of Absolute Stereochemistry

Establishing the precise three-dimensional arrangement, or absolute stereochemistry, of each chiral center in this compound was critical for its complete structural definition and subsequent synthesis. This was achieved through a dual approach: chemical degradation and analysis, followed by corroboration via total synthesis. acs.orgresearchgate.net

Amino Acid Analysis Methodologies (e.g., Marfey's Method)

To determine the chirality of the constituent amino acids, researchers employed chemical degradation followed by chiral derivatization, a technique exemplified by Marfey's method. researchgate.netnih.gov This well-established procedure involves several key steps:

Acid Hydrolysis: The peptide bonds of this compound are first broken by complete acid hydrolysis (typically using 6N HCl), which liberates the individual amino acid residues. chemrxiv.org

Chiral Derivatization: The resulting mixture of amino acids is then reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.gov This reagent selectively attaches to the primary amine of each amino acid, creating diastereomeric derivatives. Because the reagent itself is chiral (containing L-alanine), the derivative of an L-amino acid from the sample will be an L-L diastereomer, while the derivative of a D-amino acid will be an L-D diastereomer.

Chromatographic Separation: These L-L and L-D diastereomers possess different physical properties and can be separated and identified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov

Comparison to Standards: By comparing the retention times of the derivatized amino acids from this compound with those of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration of each residue in the natural product can be unequivocally assigned. asm.org

This analysis revealed the specific stereochemistry of the amino acids that constitute this compound.

Corroboration through Chiral Synthesis Approaches

While amino acid analysis is a powerful tool, the definitive confirmation of the assigned absolute stereochemistry of this compound was achieved through total synthesis. acs.orgnih.govnih.gov This approach provides unambiguous proof by constructing the molecule from the ground up using building blocks of known chirality. rsc.org

The process involves synthesizing the proposed structure of this compound using the specific L- and D-amino acid isomers identified through the Marfey's analysis. If the synthetic molecule is identical to the natural product in all its physical and spectroscopic properties (e.g., NMR spectra, chromatographic co-elution, optical rotation), it confirms that the initial stereochemical assignments were correct. The successful total synthesis of this compound matching the natural isolate served as the final piece of evidence, solidifying the complete structural and stereochemical elucidation of the molecule. acs.orgnih.gov

Structural Analysis of this compound's Caprolactam Moiety and Peptide Linkages

The structural backbone of this compound consists of a linear sequence of six amino acids joined by peptide bonds, terminating in a distinctive seven-membered caprolactam ring. nih.govkitasato-u.ac.jp The precise connectivity and conformation of these features were determined primarily through advanced Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgspectralservice.de

The sequence of amino acids and the nature of the peptide linkages were established using a suite of two-dimensional NMR experiments, including 1H-1H Correlated Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC). acs.orgasm.org

COSY and TOCSY experiments identify protons that are coupled through bonds within a single amino acid residue, allowing for the assignment of complete spin systems for each residue.

HMBC experiments reveal long-range (2- and 3-bond) correlations between protons and carbons. These are crucial for establishing the sequence, as they show correlations between the carbonyl carbon of one amino acid and the alpha-proton or amide proton of the next, thus "walking" along the peptide backbone. asm.org

The C-terminal ε-caprolactam ring, formed via cyclization of a lysine (B10760008) residue, is a defining feature of this compound. acs.org Its seven-membered ring structure was confirmed by detailed NMR analysis, which accounted for all expected proton and carbon signals, and by mass spectrometry data that matched the calculated molecular formula of the proposed structure. kitasato-u.ac.jpresearchgate.net The presence of the lactam is also supported by IR spectroscopy, which shows a characteristic amide C=O stretching frequency. nist.gov

Biosynthesis of Calpinactam

Producing Organism and Cultivation Parameters for Biosynthesis

Mortierella alpina FKI-4905 Culture Conditions

Calpinactam was first isolated from the culture broth of the fungal strain Mortierella alpina FKI-4905. acs.orgkitasato-u.ac.jpnih.gov This strain, originally sourced from soil collected in the Bonin Islands of Japan, is the primary organism known to produce this potent antimycobacterial agent. researchgate.net The production of this compound, like many secondary metabolites, is influenced by the specific conditions under which the fungus is grown.

While detailed industrial-scale fermentation parameters are often proprietary, laboratory-scale production has been achieved through cultivation in various nutrient-rich media. asm.org For instance, successful cultivation has been reported in potato dextrose broth (PDB). asm.org The isolation of this compound from the culture broth typically involves solvent extraction, followed by purification steps using techniques like octadecyl silane (B1218182) column chromatography and preparative high-performance liquid chromatography (HPLC). nih.gov

Enzymatic Pathways and Key Biosynthetic Intermediates

The biosynthesis of this compound is a complex process orchestrated by a multi-modular enzyme system, characteristic of non-ribosomal peptide synthesis.

Role of Non-Ribosomal Peptide Synthetases (NRPS) in this compound Biosynthesis

This compound is a non-ribosomal peptide (NRP), meaning it is synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs) rather than by the ribosome-messenger RNA machinery. wikipedia.org These NRPSs function as assembly lines, where each module is responsible for the incorporation and modification of a specific amino acid into the growing peptide chain. wikipedia.orgmdpi.com

The this compound synthetase, encoded by the gene calA, is a massive NRPS with a size exceeding 20 kilobases (kb). nih.govresearchgate.net This enzyme is composed of six modules, corresponding to the six amino acids that form the this compound structure. researchgate.net The domain architecture of the CalA NRPS includes condensation (C), adenylation (A), thiolation (T), and thioesterase (TE) domains. researchgate.net Notably, it also possesses a dual epimerization/condensation (E/C) domain, a feature more commonly found in bacterial NRPSs, which allows for the racemization of L-amino acids to their D-isomers. mdpi.comresearchgate.net This is significant as many fungal NRPs incorporate D-amino acids. asm.org The first condensation domain in the CalA synthetase is truncated and considered inactive. researchgate.net The presence of bacterial-like domains in fungal NRPSs, such as CalA, suggests the possibility of horizontal gene transfer from bacteria to early-diverging fungi like Mortierella. asm.orgmdpi.com

Gene Cluster Identification and Characterization

The genes responsible for the biosynthesis of secondary metabolites in fungi are often organized into biosynthetic gene clusters (BGCs). biorxiv.org The identification and characterization of these clusters are crucial for understanding and potentially manipulating the production of valuable compounds like this compound.

The identification of the this compound biosynthetic gene, calA, was a significant breakthrough that had remained elusive for some time despite the pharmaceutical interest in the compound. researchgate.net The advent of genome mining techniques, which involve the computational analysis of genomic data to find putative BGCs, has greatly facilitated the discovery of novel natural product pathways. embl.demdpi.com Although the "gene cluster hypothesis" is well-established for many fungi, research on early-diverging fungi suggests that the organization of their biosynthetic genes may be more complex, with some genes potentially scattered throughout the genome. researchgate.netresearchgate.net In the case of Mortierella alpina, which is considered an early-diverging fungus, numerous long NRPS genes have been identified through genome sequencing, but assigning them to specific products has been a challenge. nih.govresearchgate.net The successful identification of calA as the this compound synthetase gene was a key step in elucidating the biosynthesis of this important molecule. db-thueringen.de

A powerful method for confirming the function of a biosynthetic gene is through heterologous expression, where the gene of interest from the producing organism is expressed in a well-characterized host. For this compound, the >20 kb calA gene from Mortierella alpina was successfully expressed in Aspergillus niger. nih.govresearchgate.net

An expression system was developed in an A. niger strain with a deficient non-homologous end-joining repair mechanism, which facilitates the targeted integration of large DNA fragments. nih.govresearchgate.netnih.gov The calA gene was assembled from five overlapping DNA fragments and integrated into the host genome. nih.govresearchgate.net Expression of the gene was induced, and subsequent analysis of the mycelial extracts by liquid chromatography-mass spectrometry (LC-MS/MS) confirmed the production of this compound in the transgenic A. niger strain. nih.govresearchgate.netdb-thueringen.de This not only definitively established calA as the gene responsible for this compound biosynthesis but also represented the first successful heterologous production of a full-length secondary metabolite multidomain enzyme from an early-diverging fungus. nih.govresearchgate.netnih.gov The production of this compound in the heterologous host reached approximately 20 µg per gram of fungal dry weight when cultivated at 25 °C. db-thueringen.de

Genome Mining Techniques

Evolutionary Perspectives on Biosynthetic Machinery

The genetic blueprint for this compound synthesis is not a product of straightforward vertical inheritance through fungal evolution. Instead, compelling evidence points towards a more complex evolutionary history, where the acquisition of foreign genes has endowed M. alpina with novel metabolic capabilities.

Horizontal Gene Transfer (HGT) Hypotheses for NRPS Genes

The prevailing hypothesis for the origin of the this compound biosynthetic machinery is interkingdom horizontal gene transfer (HGT) from a bacterial donor. researchgate.netnih.gov This theory is supported by several lines of evidence related to the nonribosomal peptide synthetase (NRPS) responsible for its assembly.

The gene encoding the this compound synthetase, designated calA (also referred to as nps5), is a massive gene spanning over 20 kilobases (kb). researchgate.netnih.gov This gene directs the synthesis of a modular protein, CalA, which acts as an assembly line for the peptide. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The CalA synthetase is composed of six modules, corresponding to the six amino acids that form the this compound backbone. researchgate.net

Phylogenetic and Structural Evidence:

Detailed analysis of the domains within the CalA enzyme reveals a striking resemblance to bacterial NRPSs rather than those typically found in higher fungi (Ascomycota and Basidiomycota).

Adenylation (A) Domain Phylogeny: The adenylation (A) domains are critical components of each NRPS module, as they are responsible for selecting the correct amino acid substrate. Phylogenetic analyses have shown that the A domains of M. alpina NRPSs, including those within the CalA synthetase, cluster closely with A domains from bacteria. researchgate.net This contrasts sharply with A domains from other fungi, which form their own distinct evolutionary clades. researchgate.net

Bacterial-Like E/C Domains: Perhaps the most compelling evidence for HGT is the presence of a dual epimerization/condensation (E/C) domain within the CalA architecture. researchgate.net These specialized domains are responsible for converting an L-amino acid (the standard form) into its D-amino acid mirror image (epimerization) before incorporating it into the peptide chain. While some fungal NRPSs can incorporate D-amino acids, they typically use a different enzymatic mechanism. The dual E/C domains found in M. alpina are structurally and mechanistically analogous to those found in bacteria, characterized by specific histidine-rich motifs. nih.govnih.gov This feature is a strong indicator of a bacterial origin for these biosynthetic genes. nih.gov

The acquisition of these bacterial-like NRPS genes is not unique to this compound biosynthesis within Mortierella. The fungus also produces other nonribosomal peptides, such as malpicyclins and malpibaldins, via NRPSs that show the same bacterial signatures. nih.govnih.gov This suggests that HGT has been a significant force in shaping the secondary metabolism of these early-diverging fungi, providing them with sophisticated enzymatic machinery to produce a diverse array of bioactive compounds. researchgate.netbiorxiv.org The transfer of these pre-evolved, complex biosynthetic pathways likely conferred a significant selective advantage to the fungus, expanding its chemical arsenal (B13267) for defense, competition, or communication within its ecological niche.

Table of Research Findings on this compound Biosynthesis:

| Research Finding | Description | Source(s) |

| Producing Organism | Mortierella alpina, an early-diverging fungus from the phylum Mucoromycota. | researchgate.netnih.gov |

| Biosynthetic Gene | calA (nps5), a nonribosomal peptide synthetase (NRPS) gene. | researchgate.netnih.gov |

| Gene Size | Greater than 20 kilobases (>20 kb). | nih.gov |

| Enzyme | CalA, a six-module nonribosomal peptide synthetase. | researchgate.net |

| Key Enzyme Domains | Contains Condensation (C), Adenylation (A), Thiolation (T), and Thioesterase (TE) domains. Notably includes a bacterial-like dual Epimerization/Condensation (E/C) domain. | researchgate.netnih.gov |

| Evidence for HGT | 1. Phylogenetic analysis shows A domains of CalA cluster with bacterial A domains. 2. Presence of bacterial-like dual E/C domains, uncommon in higher fungi. | researchgate.netnih.govnih.gov |

| Heterologous Expression | The calA gene has been successfully expressed in the fungus Aspergillus niger, resulting in the production of this compound. | nih.gov |

Chemical Synthesis and Derivatization of Calpinactam

Total Synthesis Strategies and Methodologies

The total synthesis of Calpinactam, a linear hexapeptide with a distinctive caprolactam ring at its C-terminus, has been accomplished through various strategic approaches. kitasato-u.ac.jprsc.org Initial total synthesis was crucial in confirming the absolute stereochemistry of the natural product, which was originally isolated from the fungus Mortierella alpina FKI-4905. nih.govacs.org The structure of this compound was determined to be a hexapeptide with the sequence D-Phe, L-Leu, L-His, D-Glu, D-Ile, and a cyclized L-Lys (caprolactam). acs.org

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) has been a foundational method for the chemical synthesis of this compound. rsc.orgnih.gov This approach involves attaching the growing peptide chain to a solid resin support, which facilitates the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration. nih.govbachem.com While SPPS is a robust and general strategy for peptide synthesis, it can present challenges, such as requiring an excess of reactants and dealing with heterogeneous reaction conditions. nih.gov

The SPPS strategy was successfully utilized for the total synthesis of this compound and played a key role in confirming its absolute stereochemistry. nih.govnih.gov This methodology involves the stepwise addition of amino acids to the resin-bound peptide, followed by cleavage from the solid support and final purification to yield the target molecule. plos.org

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS, where the peptide is synthesized in a solution. bachem.com A key feature of modern LPPS is the use of soluble hydrophobic tags, which act as carriers for the growing peptide chain. bachem.comresearchgate.net This combines the advantages of classical solution-phase synthesis with the simplified purification characteristic of SPPS, as the tag allows the peptide to be isolated by precipitation or extraction. nih.govbachem.comresearchgate.net

While LPPS has contributed significantly to peptide synthesis, conventional strategies that attach the carrier tag to the C-terminus of an amino acid pose challenges for C-terminal modifications, a necessary step for creating the caprolactam ring of this compound. rsc.orgnih.govresearchgate.netrsc.org This limitation necessitates handling free amino acids using classical solution peptide synthesis (CSPS) after the tag is removed. rsc.org LPPS is considered a more sustainable option due to reduced use of reagents and solvents and is particularly suitable for producing shorter peptides. bachem.com

Hydrophobic-Tag Relay Synthesis Applications

To overcome the limitations of traditional synthesis methods, a novel "solid/hydrophobic-tag relay synthesis" (STRS) strategy was developed for the total synthesis of this compound. rsc.orgnih.govresearchgate.net This third-generation route was created to address the instability of this compound under previous purification conditions, which made its acquisition by both fermentation and chemical synthesis challenging. rsc.org

The STRS approach is an orthogonal method that installs a hydrophobic auxiliary on the nitrogen atom of an amino acid instead of the C-terminus. nih.govresearchgate.net Specifically, a new hydrophobic-tag carbonate reagent, "TCbz-OArF," was developed to easily introduce the TCbz group to various amino acids under mild conditions. rsc.orgnih.gov This nitrogen-bound tag facilitates robust preparation of peptide compounds and allows for simple purification of intermediates by crystallization and filtration. researchgate.netx-mol.com

The process involves synthesizing a resin-supported tetrapeptide via SPPS, which is then coupled in the liquid phase with a dipeptide acid carrying the N-terminal hydrophobic tag (TCbz-acid). nih.gov This intermediate is subsequently condensed with the aminocaprolactam moiety. nih.gov This innovative relay strategy showcases the power of modifying the C-terminus of peptides in LPPS and enabled a successful total synthesis of this compound. rsc.orgnih.gov

Synthesis of this compound Derivatives and Analogues

The development of synthetic routes to this compound has enabled the creation of derivatives and analogues, which are crucial tools for academic exploration into its structure-activity relationships (SAR).

Targeted Structural Modifications for Academic Exploration

To probe the biological significance of each amino acid residue in this compound, a series of derivatives have been synthesized. nih.gov These targeted structural modifications involve systematically replacing the amino acids of the parent molecule to assess their contribution to its antimycobacterial activity. nih.govplos.org

One such study involved creating derivatives where the D-Glutamic acid (D-Glu) residue was replaced by other amino acids. Among the synthesized compounds, a derivative featuring D-Alanine (D-Ala) in place of D-Glu was found to exhibit moderate activity against Mycobacterium smegmatis. nih.gov This type of systematic replacement, often referred to as an "alanine scan," is a common strategy in medicinal chemistry to identify key residues for biological function. plos.org The creation of these analogues allows researchers to understand critical structural features, such as charge, hydrophobicity, and steric bulk, that influence the peptide's activity. plos.orgfrontiersin.org

| Original Residue | Position | Substitution | Observed Activity | Reference |

| D-Glu | 4 | D-Ala | Moderate antimycobacterial activity | nih.gov |

This table illustrates a targeted structural modification of this compound for SAR studies.

Synthetic Methodologies for Derivative Generation

The generation of this compound derivatives largely relies on the same synthetic strategies developed for the total synthesis of the natural product itself. nih.gov Solid-phase peptide synthesis (SPPS) provides an efficient platform for generating a library of analogues due to its systematic and repetitive nature. nih.govplos.org

The synthesis of derivatives follows the established SPPS protocol, where different protected amino acids are incorporated at specific positions in the peptide sequence. nih.gov For instance, in the synthesis of the D-Ala derivative, Fmoc-D-Ala-OH would be used in the coupling step corresponding to the D-Glu position of the parent peptide. plos.org Key building blocks, such as (S)-3-Aminopiperidin-2-one, serve as important intermediates for introducing the C-terminal caprolactam ring in these derivatives. labmix24.com These established synthetic methodologies provide a reliable and adaptable framework for the continued academic exploration of this compound's chemical and biological properties. nih.govdntb.gov.ua

Amino Acid Substitutions and Modifications

The synthesis of this compound and its derivatives has been successfully achieved using solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the systematic replacement of individual amino acid residues to investigate their contribution to the compound's biological activity. nih.govresearchgate.net

In one study, a series of this compound derivatives were synthesized to probe the structure-activity relationships concerning its antimycobacterial properties. nih.gov The native amino acids in the peptide sequence were systematically replaced. The antimycobacterial activity of these synthetic derivatives was then evaluated against Mycobacterium smegmatis. Research findings indicated that most substitutions led to a loss of activity. However, one specific derivative, where the D-Glutamic acid (D-Glu) residue was replaced with D-Alanine (D-Ala), exhibited moderate antimycobacterial activity. nih.gov This finding highlights the sensitivity of the molecule's bioactivity to its amino acid composition.

Table 1: Amino Acid Substitution in a this compound Derivative

| Original Residue | Substituted Residue | Resulting Activity |

|---|

Chromatographic Purification Techniques in Synthesis

The purification of synthetically produced this compound and its derivatives from complex reaction mixtures is critical to obtaining materials of sufficient purity for analytical and biological evaluation. adipogen.comtarosdiscovery.com High-performance and ultra-performance liquid chromatography techniques are the primary methods employed for this purpose. adipogen.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound. adipogen.comsigmaaldrich.com It is a high-pressure chromatographic method used to separate, identify, and quantify components in a mixture. wikipedia.org The technique relies on pumping a liquid solvent mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org

For peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov In RP-HPLC, the stationary phase is hydrophobic, and peptides are eluted by a mobile phase of increasing organic solvent concentration, separating them based on their relative hydrophobicity. nih.gov This method is highly effective for achieving high levels of purity, with commercial suppliers of synthetic this compound reporting purities of ≥95% as determined by HPLC. adipogen.com The efficiency, scalability, and reproducibility of HPLC make it an indispensable tool in both the final purification steps of this compound synthesis and for quality control assessments. kromasil.com

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS or UHPLC-MS) is an advanced analytical technique that offers significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.govmeasurlabs.com UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which operate at higher pressures, leading to more efficient separations and reduced analysis times. measurlabs.com

When coupled with mass spectrometry (MS), UPLC becomes a powerful tool for the analysis of complex biological and chemical mixtures. nih.gov The mass spectrometer identifies and quantifies molecules based on their mass-to-charge ratio, providing high specificity. researchgate.net In the context of this compound, LC-MS/MS analysis was instrumental in confirming the production of the compound in mycelial extracts of genetically modified fungal strains. researchgate.net The combination of UPLC's superior separation capabilities with the definitive identification provided by MS is essential for characterizing synthetic derivatives and analyzing trace amounts of the compound in complex matrices. nih.govnih.gov

Table 2: Chromatographic Techniques for this compound

| Technique | Application | Key Features |

|---|---|---|

| HPLC | Purification and Purity Analysis | Achieves high purity (≥95%); separates based on physicochemical properties like hydrophobicity. adipogen.comnih.gov |

| UPLC-MS | Identification and Characterization | Higher resolution, speed, and sensitivity; combines separation with mass-based identification. nih.govmeasurlabs.comresearchgate.net |

Molecular and Cellular Mechanisms of Action of Calpinactam

Elucidation of Molecular Targets within Microbial Systems

The antimycobacterial effect of Calpinactam is attributed to its ability to interfere with essential life processes in the target organisms. Initial investigations have identified the cell wall as a primary site of action, though other interactions are also hypothesized.

A significant body of evidence suggests that this compound exerts its antimycobacterial effect by disrupting the biosynthesis of the cell wall. researchgate.netasm.org The complex and unique lipid-rich cell wall of Mycobacterium tuberculosis is essential for its survival and virulence, making it an attractive target for antimicrobial agents. nih.govfrontiersin.org It is proposed that this compound interrupts the intricate steps involved in the construction of this protective layer, leading to bacterial growth inhibition. indexcopernicus.comcore.ac.uk While the general mechanism of cell wall synthesis inhibition is accepted, the precise molecular interactions and the specific enzymatic pathways that are inhibited by this compound are still areas of active investigation. core.ac.uk

The activity of this compound is highly specific, with its minimum inhibitory concentration (MIC) against Mycobacterium smegmatis and Mycobacterium tuberculosis being notably lower than against other microorganisms. nih.govnih.gov

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound

| Organism | MIC Value | Reference |

|---|---|---|

| Mycobacterium smegmatis | 0.78 µg/mL | nih.gov |

| Mycobacterium tuberculosis | 12.5 µg/mL | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Beyond inhibiting cell wall synthesis, the mechanism of this compound may involve direct interactions with the cell membrane and intracellular components. Like many antimicrobial peptides (AMPs), this compound's cationic and amphipathic properties likely facilitate its interaction with the negatively charged components of the mycobacterial cell envelope. nih.govplos.orgopenaccessjournals.com This interaction could lead to membrane destabilization or the formation of pores, disrupting cellular integrity. nih.gov

Furthermore, this compound possesses a unique structural feature—a C-terminal ε-caprolactam ring—and resembles the structure of mycobactin, a siderophore essential for iron acquisition in M. tuberculosis. researchgate.net This structural mimicry suggests a compelling hypothesis: this compound may act as a competitive inhibitor, interfering with the mycobacterial iron uptake system, which is a highly specific and prospective target for antimycobacterial drug development. researchgate.net Some AMPs are also known to translocate across the cell membrane to engage with intracellular targets such as DNA, ribosomes, or essential enzymes, a possibility that has not been ruled out for this compound. nih.govfrontiersin.org The binding of peptides to these intracellular components can become significant after the membrane has been compromised. openaccessjournals.com

Investigation of Cell Wall Biosynthesis Inhibition Mechanisms

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical scaffold of this compound contributes to its biological activity. These studies involve synthesizing derivatives and analogs to identify the key structural motifs required for its antimycobacterial effects.

The antimycobacterial activity of this compound is highly sensitive to its specific chemical structure. db-thueringen.de SAR studies have demonstrated that even minor changes to its amino acid sequence can dramatically alter its efficacy. For instance, the synthesis and evaluation of this compound derivatives revealed that substituting the D-Glutamic acid (D-Glu) residue with D-Alanine (D-Ala) resulted in a compound with moderate activity against Mycobacterium smegmatis, whereas other substitutions led to a loss of function. nih.govsigmaaldrich.com This highlights the critical role of the side chain at this position for target interaction.

Table 2: Activity of this compound and a Key Derivative

| Compound | Structure Modification | Activity against M. smegmatis | Reference |

|---|---|---|---|

| This compound (1) | (Parent Compound) | Active | nih.gov |

This table is interactive. Click on the headers to sort.

The specific stereochemistry of the amino acids (D- and L-configurations) and their sequence, as dictated by the non-ribosomal peptide synthetase (NRPS) assembly line, are crucial for adopting the correct three-dimensional conformation needed for biological activity. db-thueringen.de The presence of both hydrophobic and basic amino acid residues imparts an amphipathic character to the molecule, which is a common feature of membrane-active peptides. plos.org The guanidinium (B1211019) group of an arginine residue, for example, can form more extensive hydrogen bond networks than the primary amine of lysine (B10760008) or ornithine, often leading to greater potency in analogous peptides. plos.org The unique C-terminal ε-caprolactam ring is also considered a defining feature that is likely essential for its mechanism of action. nih.govresearchgate.net

Theoretical and Computational Approaches to Mechanism Prediction

In modern drug discovery, computational methods are invaluable for predicting the biological activity of compounds and elucidating their mechanisms of action. nih.gov These in silico techniques, such as molecular docking, provide insights into the potential interactions between a ligand like this compound and its biological targets.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is instrumental in screening for potential drug candidates and understanding ligand-protein interactions at a molecular level. researchgate.netekb.eg For a compound like this compound, docking simulations can be used to model its interaction with specific mycobacterial enzymes, such as those involved in cell wall biosynthesis or iron metabolism.

The process involves generating a three-dimensional model of the target protein and then computationally placing the ligand (this compound) into the protein's active site. nih.gov Sophisticated algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.govresearchgate.net These calculations consider various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net

While specific, detailed molecular docking studies for this compound are not yet widely published, this approach remains a critical tool for generating hypotheses about its precise molecular target. dntb.gov.ua By identifying residues in a target's binding pocket that form strong interactions with this compound, researchers can guide future SAR studies and experiments to validate the predicted mechanism. ekb.eg

Table 3: General Workflow for Molecular Docking Studies

| Step | Description | Purpose |

|---|---|---|

| 1. Target Selection & Preparation | A 3D structure of a potential protein target (e.g., an enzyme from M. tuberculosis) is obtained or modeled. | To create a virtual representation of the biological target. |

| 2. Ligand Preparation | A 3D structure of the ligand (this compound) is generated and its energy is minimized. | To prepare the small molecule for docking simulations. |

| 3. Grid Generation | The binding site or active site on the protein is defined. | To specify the search space for the docking algorithm. |

| 4. Docking Simulation | A docking program (e.g., Glide, GOLD) systematically searches for the best binding poses of the ligand within the active site. | To predict the geometry and orientation of the protein-ligand complex. |

| 5. Scoring and Analysis | The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding free energy). The interactions (H-bonds, etc.) are analyzed. | To identify the most stable binding mode and predict the strength of the interaction. |

This table is interactive. Click on the headers to sort.

Quantum Chemical Calculations for Reactive Sites

While specific quantum chemical calculations for this compound are not extensively available in publicly accessible research, the application of these theoretical methods provides a powerful approach to understanding its reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the reactive sites of a molecule by elucidating its electronic structure. acs.orgresearchgate.netnih.govacs.orgnih.gov These computational studies can identify regions within the this compound molecule that are most likely to interact with biological targets, such as enzymes or cellular structures, within Mycobacterium tuberculosis.

Theoretical Framework for Identifying Reactive Sites in this compound

The reactivity of this compound is intrinsically linked to its unique structure, which includes a hexapeptide chain and a C-terminal caprolactam ring. acs.orgnih.gov This distinctive cyclic lactam structure is noted for facilitating intramolecular hydrogen bonding, which enhances both its stability and reactivity. scbt.com Furthermore, this compound exhibits unique electrophilic properties, making it prone to selective reactions with nucleophiles. scbt.com

Quantum chemical calculations can provide a detailed map of the electron distribution across the this compound molecule, highlighting areas of high and low electron density. These calculations typically involve the determination of several key molecular properties that serve as indicators of reactivity.

Key Molecular Properties for Reactivity Analysis:

| Parameter | Description | Relevance to this compound's Reactivity |

| Molecular Electrostatic Potential (MEP) | MEP maps illustrate the charge distribution within a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. | The carbonyl groups within the peptide bonds and the caprolactam ring are expected to be key electrophilic sites, susceptible to nucleophilic attack. This is a crucial aspect of its potential interaction with biological targets. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. | Analysis of this compound's HOMO and LUMO would pinpoint the specific atoms or functional groups involved in electron donation and acceptance, offering insights into its reaction mechanisms. A smaller HOMO-LUMO gap would suggest higher reactivity. |

| Mulliken Atomic Charges | This method calculates the partial charge on each atom in a molecule. | By quantifying the charge on each atom of this compound, Mulliken analysis can further refine the identification of atoms that are likely to participate in electrostatic interactions or chemical reactions. |

Potential Reactive Sites in this compound

Based on its known chemical structure, a theoretical quantum chemical analysis would likely highlight the following as key reactive sites:

Carbonyl Carbons: The carbonyl carbons of the amide bonds in the peptide backbone and the lactam ring are inherently electrophilic. These sites are prime targets for nucleophilic attack, which could be a critical step in its mechanism of action, potentially leading to the opening of the caprolactam ring or cleavage of the peptide chain. scbt.com

Nitrogen and Oxygen Atoms: The nitrogen and oxygen atoms, with their lone pairs of electrons, are nucleophilic centers. These sites could be involved in hydrogen bonding with target enzymes or other biological molecules, contributing to the binding affinity and specificity of this compound.

The application of quantum chemical calculations would provide quantitative data to support these hypotheses, offering a more precise understanding of the electronic factors that govern the antimycobacterial activity of this compound. Such studies are essential for the rational design of more potent analogues and for a deeper comprehension of its therapeutic potential.

Advanced Analytical and Methodological Developments for Calpinactam Research

Chromatographic Separation and Isolation Techniques

The initial discovery and subsequent study of Calpinactam are critically dependent on advanced chromatographic methods to separate it from the complex mixture of metabolites produced by the fungus Mortierella alpina. researchgate.netnih.gov These techniques are designed to purify the compound to a level suitable for structural analysis and biological assays.

The journey to pure this compound begins with its extraction from the fungal culture broth. researchgate.netnih.gov This is typically achieved through solvent extraction, a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous phase and an organic solvent. organomation.com This initial step concentrates the desired metabolites, including this compound, while removing a significant portion of water-soluble impurities.

Following extraction, column chromatography is employed as a primary purification step. researchgate.netnih.govproquest.com For this compound, columns packed with octadecyl silane (B1218182) (C18) are particularly effective. researchgate.netnih.gov Octadecyl silane is a non-polar stationary phase created by chemically bonding C18 hydrocarbon chains to silica (B1680970) particles. chromatographyonline.com This setup, used in reversed-phase chromatography, separates molecules based on their hydrophobicity. chromatographyonline.comcreative-proteomics.com Polar compounds elute first, while more non-polar compounds like this compound are retained longer on the column, allowing for effective separation from other components in the crude extract. researchgate.netnih.govnih.gov

Table 1: Overview of Initial Purification Steps for this compound

| Technique | Principle | Role in this compound Isolation | Reference |

|---|---|---|---|

| Solvent Extraction | Separation based on differential solubility in immiscible liquids. | Initial extraction of this compound from the aqueous fungal culture broth into an organic solvent. | researchgate.netnih.govorganomation.com |

| Column Chromatography (Octadecyl Silane) | Separation based on hydrophobicity; non-polar compounds are retained by the C18 stationary phase. | Primary purification of the crude extract to separate this compound from more polar impurities. | researchgate.netnih.govwanfangdata.com.cn |

For the final stage of purification, preparative High-Performance Liquid Chromatography (HPLC) is indispensable. researchgate.netnih.gov This technique offers significantly higher resolution compared to standard column chromatography, making it ideal for isolating highly pure compounds. plantaanalytica.comijpsjournal.com Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, with the goal of purification rather than just quantification. plantaanalytica.comlcms.cz

The use of preparative HPLC was a crucial step in obtaining pure this compound, free from closely related derivatives and other contaminants. researchgate.netnih.gov Modern preparative HPLC systems benefit from advancements in solid-phase technology, such as smaller particle sizes and improved column packing, which enhance resolution and efficiency. plantaanalytica.com This high level of purity is a prerequisite for accurate spectroscopic analysis and for determining the compound's specific biological activity. researchgate.net

Solvent Extraction and Column Chromatography (e.g., Octadecyl Silane)

Spectroscopic and Spectrometric Advancements

Once a pure sample of this compound is isolated, its molecular structure must be determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the compound's mass, atomic connectivity, and three-dimensional arrangement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific hyphenated technique used for both the detection and structural analysis of this compound. researchgate.net This method first separates components of a mixture using LC and then analyzes them with two mass spectrometers in series (MS/MS). The first mass spectrometer selects the parent ion of interest (in this case, the protonated this compound molecule), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, creating a specific fragmentation pattern or "fingerprint." lcms.cz

This technique was instrumental in confirming the production of this compound in a transgenic fungal host. researchgate.netresearchgate.net By comparing the retention time and the MS/MS fragmentation spectrum of the compound produced by the engineered fungus to that of an authentic this compound standard, researchers could unequivocally confirm its identity. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Ionization Mode | Positive Ionization | Forms a positively charged molecule for MS analysis. | researchgate.net |

| Parent Ion (M+H)⁺ | m/z 768.6844 | Represents the mass of the intact this compound molecule plus a proton, confirming its molecular weight. | researchgate.net |

| MS/MS Analysis | Specific daughter ion fragments are generated and detected. | Provides a unique fragmentation pattern that serves as a structural fingerprint for confident identification. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel organic molecules like this compound. researchgate.net While basic 1D NMR (¹H and ¹³C) provides initial information, the complex hexapeptide structure of this compound requires a suite of advanced 2D NMR experiments. researchgate.net These experiments utilize sophisticated pulse sequences—precisely timed series of radiofrequency pulses—to reveal correlations between different nuclei within the molecule. numberanalytics.com

The elucidation of this compound's structure involves piecing together data from various 2D NMR experiments. researchgate.net For example, COSY (Correlation Spectroscopy) identifies proton-proton couplings within individual amino acid residues, while TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire amino acid spin system. researchgate.net Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons, which is crucial for sequencing the amino acid residues and identifying the unique ε-caprolactam moiety. researchgate.netacdlabs.com The development of advanced pulse sequences and NMR hardware allows these complex experiments to be run with high sensitivity and resolution. bruker.comnih.gov

Table 3: Role of 2D NMR Experiments in this compound Structure Elucidation

| Experiment | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H correlations through 2-3 bonds. | Identifies coupled protons within each amino acid residue. | researchgate.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹JCH). | Assigns carbon signals to their corresponding protons. | researchgate.netacdlabs.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows ¹H-¹³C correlations over 2-4 bonds. | Connects amino acid residues together by showing correlations across peptide bonds; key for sequencing. | researchgate.netacdlabs.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (<5 Å). | Provides information about the 3D conformation and relative stereochemistry of the peptide. | researchgate.net |

Hyphenated Techniques (e.g., LC-MS/MS)

Methodologies for Investigating Biosynthetic Pathways

Understanding how Mortierella alpina synthesizes this compound is a key area of research, offering potential pathways to improve production or generate novel analogs. The investigation into its biosynthetic pathway employs modern molecular genetics and established biochemical methods.

A primary methodology has been the heterologous expression of the biosynthetic gene cluster. researchgate.net Researchers identified a large (>20 kb) nonribosomal peptide synthetase (NRPS) gene, named calA, believed to be responsible for this compound synthesis. researchgate.netresearchgate.net This gene was transferred from M. alpina and expressed in a different, more genetically tractable fungal host, Aspergillus niger. researchgate.netresearchgate.net The subsequent detection of this compound in the mycelial extracts of the transgenic A. niger using LC-MS/MS confirmed that the calA NRPS is indeed responsible for its biosynthesis. researchgate.netresearchgate.net This approach not only identifies the core enzyme but also provides a platform for future pathway engineering.

Other general techniques, while not yet explicitly detailed for this compound in the literature, are standard for elucidating biosynthetic pathways. slideshare.netsnscourseware.org These include:

Tracer Techniques: This involves feeding the producing organism with precursors (e.g., amino acids) labeled with stable (¹³C, ¹⁵N) or radioactive (¹⁴C) isotopes. ijprems.compharmdbm.com By tracking the incorporation of these labels into the final product, the specific building blocks and their sequence of assembly can be determined.

Use of Mutant Strains: Creating knockout mutants of the producing organism, where specific genes in the proposed pathway are inactivated, can help confirm the function of each enzyme. snscourseware.org If a mutation prevents the production of this compound, it confirms the involvement of the disabled gene.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic pathways of natural products by introducing atoms with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, ²H, or ¹⁸O) into precursor molecules. kit.edu By feeding these labeled precursors to the producing organism, researchers can track their incorporation into the final molecule using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, thereby elucidating the biosynthetic building blocks and enzymatic steps involved. rsc.org

While the structure of this compound, a hexapeptide, has been determined, detailed studies utilizing isotopic labeling to definitively confirm its biosynthetic pathway from specific amino acid precursors in Mortierella alpina are not extensively detailed in publicly available research. However, the known structure of this compound allows for a hypothetical framework for such an investigation. The molecule is composed of several amino acid residues, including D-ornithine, L-ornithine, D-phenylalanine, D-glutamic acid, and L-leucine, terminating in a unique caprolactam ring. nih.govcolab.ws

A proposed isotopic labeling study would involve supplementing the M. alpina culture medium with specific amino acids labeled with stable isotopes. The subsequent isolation of this compound and analysis would be expected to show the incorporation of these labels, confirming their role as direct precursors.

| Amino Acid Precursor | Potential Isotopic Label | Purpose of Labeling | Analytical Method |

|---|---|---|---|

| L-Ornithine | ¹³C₅, ¹⁵N₂-L-Ornithine | To confirm its incorporation into both the L- and D-ornithine positions in the peptide chain. | LC-MS/MS, ¹³C-NMR |

| L-Phenylalanine | ¹³C₉, ¹⁵N-L-Phenylalanine | To trace its conversion to the D-phenylalanine residue found in this compound. | LC-MS/MS, ¹³C-NMR |

| L-Glutamic Acid | ¹³C₅, ¹⁵N-L-Glutamic Acid | To verify its role as the precursor to the D-glutamic acid moiety. | LC-MS/MS, ¹³C-NMR |

| L-Leucine | ¹³C₆, ¹⁵N-L-Leucine | To confirm its identity as a direct building block in the hexapeptide structure. nih.gov | LC-MS/MS, ¹³C-NMR |

| L-Lysine | ¹³C₆, ¹⁵N₂-L-Lysine | To investigate its potential role as the precursor to the C-terminal caprolactam ring via cyclization. | LC-MS/MS, ¹³C-NMR |

Gene Knockout and Overexpression Techniques in Mortierella alpina

The biosynthesis of complex peptides like this compound is governed by large, multi-modular enzymes known as nonribosomal peptide synthetases (NRPSs). mdpi.comasm.org Recent genomic and metabolic analysis of Mortierella alpina has successfully identified the gene responsible for this compound production. db-thueringen.de

Identification and Heterologous Expression of the calA Gene

The gene encoding the this compound synthetase in M. alpina has been identified as calA. db-thueringen.de This NRPS gene is over 20 kb in size, posing a significant challenge for genetic manipulation. A pivotal development in this compound research was the successful heterologous expression of the full-length calA gene in the fungus Aspergillus niger. db-thueringen.deresearchgate.net The transgenic A. niger strain was shown to produce this compound, confirming that the calA gene alone is sufficient for the synthesis of the molecule. db-thueringen.deresearchgate.net This achievement represents the first report of a functional, full-length expression of a natural product gene from an early-diverging fungus in a different host. db-thueringen.de

This breakthrough provides a powerful tool for several research avenues. It allows for optimized production of this compound in a more tractable biotechnological host (A. niger) and facilitates future studies to increase yields. db-thueringen.de Furthermore, it opens the door to site-directed mutagenesis of the calA gene to probe the function of its various domains (e.g., adenylation, thiolation, condensation, and epimerization domains), which could lead to the engineered biosynthesis of novel this compound derivatives. nih.gov

While gene knockout strategies in basal fungi like M. alpina have been considered challenging, the successful manipulation and expression of the large calA gene demonstrate advancing capabilities in the genetic engineering of this organism. nih.gov Homologous overexpression of genes in M. alpina has been successfully used to study other metabolic pathways, such as those involved in lipid production, suggesting this technique is a viable strategy for enhancing this compound production in its native host. researchgate.net

| Gene | Genetic Technique | Host Organism | Key Finding | Reference |

|---|---|---|---|---|

| calA | Heterologous Expression | Aspergillus niger | Successful expression of the >20 kb NRPS gene resulted in the production of this compound, confirming the gene's function. | db-thueringen.deresearchgate.net |

Comparative Chemical Biology and Peptide Chemistry of Calpinactam

Comparison with Other Lactam-Containing Natural Products

Lactams, which are cyclic amides, are prevalent structural motifs in a wide array of natural products, conferring unique chemical properties and biological activities. researchgate.net Calpinactam, with its distinctive C-terminal ε-caprolactam (a seven-membered ring), occupies a specific niche within this large family of compounds. nih.govresearchgate.net A comparison with other natural products containing smaller lactam rings, such as β-, γ-, and δ-lactams, highlights the structural and functional diversity of this chemical class.

The most famous and clinically significant lactam-containing natural products are the β-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams. nih.govresearchgate.net These molecules are characterized by a highly strained four-membered azetidin-2-one (B1220530) ring. nih.govfrontiersin.org This ring strain is crucial to their mechanism of action, which involves mimicking the D-alanine-D-alanine motif of peptidoglycan precursors to irreversibly acylate and inhibit bacterial transpeptidases (also known as penicillin-binding proteins), thereby disrupting cell wall synthesis. frontiersin.orgmdpi.com

In contrast, this compound's seven-membered ε-lactam ring is significantly less strained. Its biological activity is not directed at the cell wall but is highly specific to mycobacteria. nih.govsci-hub.se Research suggests that this compound may act as a siderophore mimic, interfering with the iron uptake system of mycobacteria. researchgate.net This hypothesis is supported by its structural similarity to mycobactins, the native siderophores of Mycobacterium tuberculosis, which also feature a hydroxamate-containing caprolactam ring. sci-hub.seresearchgate.net

| Lactam Class | Ring Size | Representative Natural Product(s) | Typical Microbial Source | Primary Biological Activity/Mechanism |

|---|---|---|---|---|

| β-Lactam | 4-membered | Penicillin, Cephalosporin, Carbapenems | Fungi (e.g., Penicillium), Bacteria (e.g., Streptomyces) | Inhibition of bacterial cell wall synthesis. frontiersin.orgmdpi.com |

| γ-Lactam | 5-membered | Lactam-containing pyrrolidines | Various | Diverse, including antimicrobial and enzymatic inhibition. |

| δ-Lactam | 6-membered | Piperidone derivatives | Various | Diverse, including alkaloids with various CNS effects. |

| ε-Lactam | 7-membered | This compound, Mycobactin | Fungi (e.g., Mortierella), Bacteria (e.g., Mycobacterium) | Antimycobacterial (potential iron uptake inhibition). nih.govresearchgate.net |

This compound's Position within the Hexapeptide and Cyclic Peptide Landscape

This compound is a linear hexapeptide with the sequence D-phenylalanyl-L-leucyl-L-histidyl-D-glutaminyl-D-allo-isoleucyl-L-caprolactam. sci-hub.se Its classification as a peptide places it among a vast and functionally diverse group of biomolecules. The presence of the C-terminal caprolactam ring, formed from an L-lysine precursor, gives the molecule partial cyclic character, which significantly influences its properties. nih.govresearchgate.net

The landscape of peptides is broadly divided into linear and cyclic structures. Cyclic peptides are often favored in drug development due to their enhanced properties, such as greater structural rigidity, higher receptor affinity and specificity, and improved stability against enzymatic degradation compared to their linear counterparts. nih.gov While not fully cyclic, this compound's terminal lactam ring likely contributes to a more constrained conformational state, potentially enhancing its stability and target-binding affinity.

The fungus that produces this compound, Mortierella alpina, is also a source of other cyclic peptides, including the cyclopentapeptides known as malpicyclins and malpibaldins. researchgate.netbiorxiv.org This indicates that this fungus possesses a sophisticated machinery, likely non-ribosomal peptide synthetases (NRPSs), for producing a variety of peptide structures. researchgate.netbiorxiv.org Comparison with other fungal peptides, such as the cyclic hexapeptides sclerotides from Aspergillus sclerotiorum, further contextualizes this compound within the broader family of fungal peptide natural products. mdpi.com These peptides often incorporate non-proteinogenic amino acids and exhibit a range of potent biological activities.

| Compound Name | Peptide Class | Number of Residues | Source Organism | Primary Biological Activity |

|---|---|---|---|---|

| This compound | Linear Hexapeptide (with C-terminal lactam) | 6 | Mortierella alpina | Antimycobacterial. nih.govsci-hub.se |

| Malpicyclins | Cyclic Pentapeptide | 5 | Mortierella alpina | Antiviral, Antibiotic (undetermined for malpicyclins specifically). researchgate.netbiorxiv.org |

| Malpibaldins | Cyclic Pentapeptide | 5 | Mortierella alpina | Antiviral, Antibiotic (undetermined for malpibaldins specifically). researchgate.netbiorxiv.org |

| Sclerotide A | Cyclic Hexapeptide | 6 | Aspergillus sclerotiorum | Cytotoxic. mdpi.com |

| Gramicidin S | Cyclic Decapeptide | 10 | Bacillus brevis | Antibiotic (Gram-positive bacteria). nih.gov |

| Cyclosporin A | Cyclic Undecapeptide | 11 | Tolypocladium inflatum | Immunosuppressant. nih.gov |

Methodological Insights from Related Antimicrobial Peptide Research

The study of this compound benefits from and contributes to the broader field of antimicrobial peptide (AMP) research. The methodologies employed to elucidate its structure, define its activity, and synthesize analogues are cornerstones of modern peptide science.

Synthesis and Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound was crucial for confirming its structure and absolute stereochemistry. nih.gov Subsequently, researchers have utilized solid-phase peptide synthesis (SPPS), a foundational technique in peptide chemistry, to create derivatives of this compound. researchgate.netnih.govrsc.org By systematically replacing amino acid residues, these SAR studies aim to understand which parts of the molecule are essential for its antimycobacterial activity. For example, replacing the D-glutamine residue with D-alanine was found to retain moderate activity, providing valuable insight into the structural requirements for its biological function. nih.gov

Target Identification and Mechanistic Elucidation: A key challenge in AMP research is identifying the specific molecular target and mechanism of action. cabidigitallibrary.org Unlike many cationic AMPs that disrupt bacterial membranes, this compound exhibits highly selective activity against mycobacteria. researchgate.netnih.gov This specificity, combined with structural comparisons to the iron-chelating siderophore mycobactin, led to the targeted hypothesis that this compound interferes with mycobacterial iron metabolism. sci-hub.seresearchgate.net This approach, which combines structural analysis with knowledge of the target organism's unique biology, is a powerful strategy for uncovering novel antimicrobial mechanisms.